

X-ray crystallographic analysis of 2-(4-Chlorophenoxy)acetonitrile derivatives

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)acetonitrile

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A Comparative Guide to the X-ray Crystallographic Analysis of 2-(4-Chlorophenoxy)acetic Acid Derivatives

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives related to **2-(4-chlorophenoxy)acetonitrile**. Due to the limited availability of crystallographic data for the exact title compound, this guide focuses on closely related structures containing the 4-chlorophenoxy moiety. The analysis aims to offer insights into the structural similarities and differences arising from various functional groups attached to the phenoxyacetic core, which is of significant interest to researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the key crystallographic data for a selection of 2-(4-chlorophenoxy)acetic acid derivatives, providing a basis for objective comparison.

Table 1: Crystallographic Data of 2-(4-chlorophenoxy)acetic Acid and its Derivatives

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
2,4-Dichlorophenoxyacetic acid	$C_8H_6Cl_2O_3$	Triclinic	P-1	9.13 1(2)	7.82 7(2)	7.25 2(2)	111. 39(3)	105. 79(3)	90.8 7(3)	2	[1]
2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide	$C_{19}H_{15}ClN_2O_2S$	Orthorhombic	Pca2 ₁	-	-	-	-	-	-	-	[2]
(2-Methyl-4-(2-methylbenzoyl))-phen	$C_{17}H_{18}N_2O_3$	Monoclinic	P2 ₁ /c	7.70 1(8)	7.15 1(5)	28.3 23(3)	90	104. 639(4)	90	4	[3]

oxy)

Aceti

c

Acid

Hydr

azid

e

N'-

[2-

(2,4-

dichl

orop

heno

xy)ac

etyl]

acet

ohyd

razid

e

C ₁₆ H ₁₂ Cl ₄ N ₂ O ₄	Monoclinic	P2 ₁ /c	9.73 98(4)	4.65 40(2)	20.1 866(9)	90	100. 842(4)	90	2	[4]
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Table 2: Selected Bond Lengths and Angles

Compound	Bond	Length (Å)	Bond	Angle (°)	Ref.
2,4-Dichlorophenoxycetic acid	C-O (ether)	-	C-O-C (ether)	-	[1]
2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide	C-O (ether)	-	C-O-C (ether)	-	[2]
(2-Methyl-4-(2-methylbenzoyl)-phenoxy) Acetic Acid Hydrazide	N-H...O	-	C-O-C (ether)	-	[3]
N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide	N-H...O	1.94	C-N-N-C	180.0	[4]

Note: Dashes indicate data not explicitly provided in the abstract or easily accessible text of the search results.

Experimental Protocols

The methodologies employed in the X-ray crystallographic analysis of these derivatives follow a standard workflow.

Synthesis and Crystallization:

The synthesis of these derivatives typically involves the reaction of a substituted phenol with an appropriate halo-acetyl derivative. For instance, 2-(4-chlorophenoxy)-N-[4-(4-

methylphenyl)-1,3-thiazol-2-yl]acetamide was synthesized by reacting 2-(4-chlorophenoxy)acetic acid with 4-(4-methylphenyl)thiazol-2-amine in the presence of a coupling agent.[2] Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation from an appropriate solvent.

Data Collection:

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation). The crystal is mounted on a goniometer and cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations.

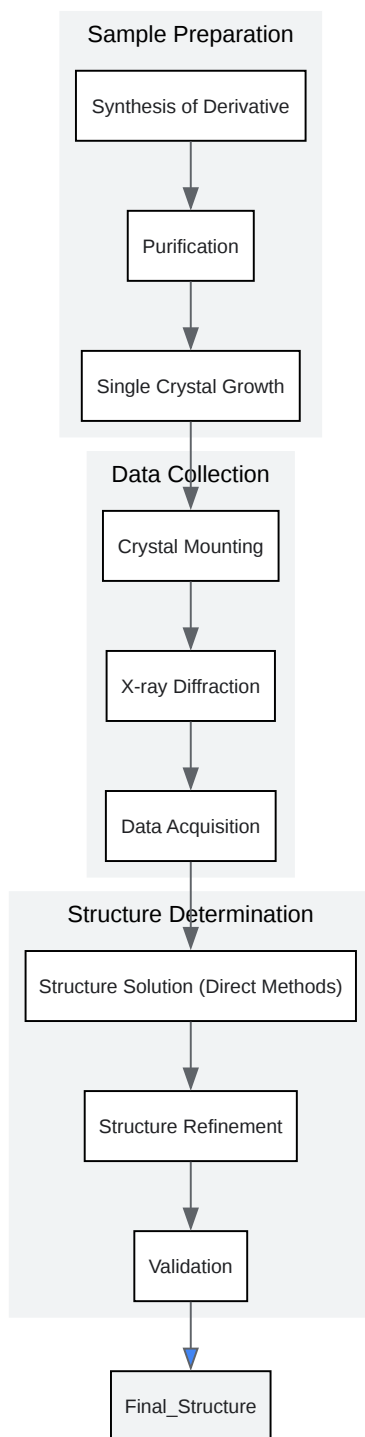
Structure Solution and Refinement:

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Mandatory Visualization

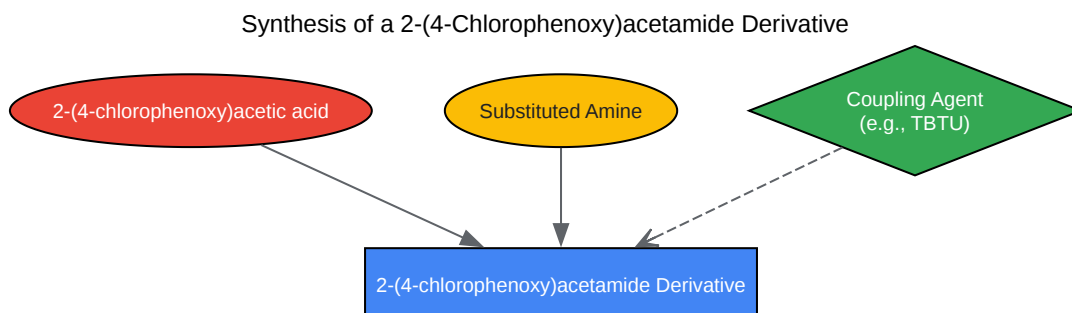
The following diagrams illustrate the general workflow of X-ray crystallography and the logical relationship in the synthesis of a derivative.

General Workflow for X-ray Crystallographic Analysis



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Caption: General experimental workflow for X-ray crystallographic analysis.



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Caption: Logical relationship in the synthesis of a derivative.

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